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Compound Name: Sialyllacto-N-tetraose b

Cat. No.: B1598965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and data integral

to the structural elucidation of Sialyllacto-N-tetraose b (LSTb), a significant human milk

oligosaccharide (HMO). LSTb, a branched pentasaccharide, plays a crucial role in infant

health, and a thorough understanding of its structure is paramount for its potential applications

in infant nutrition and therapeutics. This document details the key experimental protocols and

presents the foundational spectroscopic data that have been pivotal in defining its molecular

architecture.

Molecular Structure and Composition
Sialyllacto-N-tetraose b is a complex oligosaccharide with the molecular formula

C37H62N2O29 and an average molecular weight of 998.88 g/mol . Its structure is comprised of

five monosaccharide units: D-glucose (Glc), D-galactose (Gal), N-acetylglucosamine (GlcNAc),

and N-acetylneuraminic acid (Neu5Ac). The established structure of LSTb is Neu5Ac(α2-6)

[Gal(β1-3)]GlcNAc(β1-3)Gal(β1-4)Glc. This structure reveals a lacto-N-tetraose core with a

sialic acid residue linked to the N-acetylglucosamine.

Spectroscopic and Spectrometric Analysis
The definitive structure of Sialyllacto-N-tetraose b has been elucidated through a combination

of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry
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(MS). These techniques provide detailed information on the connectivity, configuration, and

sequence of the constituent monosaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the three-

dimensional structure of organic molecules. For LSTb, ¹H and ¹³C NMR are used to identify the

individual sugar residues, their anomeric configurations (α or β), and the linkages between

them.

Table 1: ¹H NMR Chemical Shifts (ppm) for Sialyllacto-N-tetraose b

Proton
Galactose
(β1-3)

GlcNAc (β1-
3)

Galactose
(β1-4)

Glucose (α/
β)

Neu5Ac
(α2-6)

H-1 4.47 4.72 4.53
5.22 (α), 4.67

(β)
-

H-2 3.54 3.80 3.59
3.53 (α), 3.27

(β)

1.79 (eq),

2.76 (ax)

H-3 3.68 3.73 3.90
3.86 (α), 3.53

(β)
3.65

H-4 4.15 3.48 3.93
3.42 (α), 3.50

(β)
3.91

H-5 3.70 3.50 3.79
3.82 (α), 3.48

(β)
3.85

H-6 3.78 3.88, 3.75 3.79

3.82, 3.75

(α), 3.91,

3.77 (β)

3.60, 3.83

NAc - 2.04 - - 2.03

Note: Data adapted from Strecker et al., 1989. Chemical shifts are referenced to an internal

standard and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (ppm) for Sialyllacto-N-tetraose b
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Carbon
Galactose
(β1-3)

GlcNAc (β1-
3)

Galactose
(β1-4)

Glucose (α/
β)

Neu5Ac
(α2-6)

C-1 104.2 101.9 103.9
92.8 (α), 96.7

(β)
100.7

C-2 72.3 56.5 72.1
72.5 (α), 75.1

(β)
40.9

C-3 83.0 76.9 73.6
73.8 (α), 76.7

(β)
70.0

C-4 69.8 71.0 79.5
70.5 (α), 70.5

(β)
72.3

C-5 76.2 76.9 76.0
72.5 (α), 76.7

(β)
53.0

C-6 62.1 69.1 62.3
61.7 (α), 61.7

(β)
74.0

C=O - 175.8 - - 174.5

NAc-CH₃ - 23.3 - - 23.3

Note: Data adapted from Strecker et al., 1989.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and composition of a

molecule. Tandem mass spectrometry (MS/MS) is used to determine the sequence of

monosaccharides and the branching pattern through controlled fragmentation of the parent ion.

For LSTb, electrospray ionization (ESI) is a commonly used soft ionization technique. The

fragmentation of the [M+2Na-H]⁺ ion of LSTb is particularly informative.

Table 3: Key Mass Spectrometry Fragmentation Data for Sialyllacto-N-tetraose b
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Fragment Ion m/z (calculated) Description

[M+Na]⁺ 1021.33 Sodiated molecular ion

[M+2Na-H]⁺ 1043.31 Doubly sodiated molecular ion

Y-ion (loss of Neu5Ac) 752.26
Loss of the terminal sialic acid

residue from [M+2Na-H]⁺

²,⁴A₄ cross-ring cleavage 923

Cross-ring cleavage at the

reducing glucose residue of

[M+2Na-H]⁺

Note: m/z values are approximate and depend on the specific instrumentation and

experimental conditions.

Experimental Protocols
The following sections detail the methodologies for the key experiments used in the structure

elucidation of Sialyllacto-N-tetraose b.

NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to determine the structure,

including anomeric configurations and glycosidic linkages.

Methodology:

Sample Preparation:

Dissolve 1-5 mg of purified Sialyllacto-N-tetraose b in 0.5 mL of deuterium oxide (D₂O,

99.96%).

Lyophilize the sample and redissolve in D₂O two to three times to exchange all labile

protons with deuterium.

Finally, dissolve the sample in 0.5 mL of D₂O and transfer to a 5 mm NMR tube.
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Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift

referencing.

NMR Data Acquisition:

Spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher)

equipped with a cryoprobe for enhanced sensitivity.

¹H NMR: A standard one-dimensional proton spectrum is acquired with water suppression.

2D NMR:

COSY (Correlation Spectroscopy): To establish proton-proton correlations within each

monosaccharide spin system.

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular

monosaccharide residue.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its

directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for determining the

glycosidic linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space

correlations between protons, providing information on the spatial arrangement and

confirming inter-residue linkages.

Data Processing and Analysis:

The acquired data is processed using appropriate NMR software (e.g., TopSpin, Mnova).

Chemical shifts are referenced to the internal standard.

The combination of 1D and 2D NMR data allows for the complete assignment of all proton

and carbon signals and the unambiguous determination of the oligosaccharide's structure.
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Mass Spectrometry Protocol
Objective: To determine the molecular weight, monosaccharide composition, and sequence of

Sialyllacto-N-tetraose b.

Methodology:

Sample Preparation:

Prepare a solution of purified Sialyllacto-N-tetraose b in a suitable solvent, typically a

mixture of water and acetonitrile with a small amount of formic acid or ammonium acetate

to promote ionization. The concentration is typically in the low micromolar to nanomolar

range.

Mass Spectrometry Analysis:

The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF

(Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray

ionization (ESI) source.

Full Scan MS: The instrument is operated in full scan mode to determine the accurate

mass of the molecular ion (e.g., [M+Na]⁺ or [M+2Na-H]⁺).

Tandem MS (MS/MS): The molecular ion of interest is isolated and subjected to collision-

induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce

fragmentation. The resulting fragment ions are then mass-analyzed.

Data Analysis:

The MS and MS/MS spectra are analyzed to identify the parent ion and its fragment ions.

The mass difference between fragment ions corresponds to the mass of specific

monosaccharide residues, allowing for the determination of the oligosaccharide sequence.

Cross-ring fragmentation patterns provide information about the linkage positions.

Specialized glycan analysis software can be used to aid in the interpretation of the

fragmentation data.
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Enzymatic Digestion Protocol
Objective: To confirm the glycosidic linkages and anomeric configurations through the specific

action of glycosidases.

Methodology:

Enzyme Selection:

Sialidase (Neuraminidase): An α2-6 specific sialidase is used to cleave the terminal sialic

acid residue.

β-Galactosidase: A β1-3 specific galactosidase is used to cleave the galactose linked to N-

acetylglucosamine.

β-N-acetylglucosaminidase: To cleave the GlcNAc residue.

Digestion Reaction:

Incubate a solution of Sialyllacto-N-tetraose b with a specific glycosidase in its optimal

buffer and temperature conditions. For example:

Sialidase Digestion: Incubate LSTb with α2-6 sialidase in a sodium acetate buffer (pH

5.5) at 37°C for 2-4 hours.

Galactosidase Digestion: Following sialidase treatment, adjust the pH and add β1-3

galactosidase, incubating at 37°C for 2-4 hours.

Control reactions (LSTb without enzyme) should be run in parallel.

Analysis of Digestion Products:

The reaction mixture is analyzed by mass spectrometry, HPLC, or HPAEC-PAD.

Mass Spectrometry: The disappearance of the LSTb parent ion and the appearance of

new ions corresponding to the digested products are monitored. For instance, after

sialidase digestion, a new ion corresponding to the remaining tetrasaccharide should be

observed.
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Chromatography: The shift in retention time of the substrate upon enzymatic digestion is

observed. The digested products can be compared to known standards if available.

Visualizing the Elucidation Workflow and Structure
The following diagrams, generated using Graphviz, illustrate the logical workflow of the

structure elucidation process and the final determined structure of Sialyllacto-N-tetraose b.
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Workflow for Sialyllacto-N-tetraose b Structure Elucidation
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Caption: A flowchart illustrating the key stages in the structural elucidation of Sialyllacto-N-
tetraose b.

Molecular Structure of Sialyllacto-N-tetraose b

Glucose
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β1-4
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Caption: A diagram representing the monosaccharide sequence and linkages in Sialyllacto-N-
tetraose b.

Conclusion
The structural elucidation of Sialyllacto-N-tetraose b is a testament to the power of modern

analytical techniques. The synergistic use of high-field NMR spectroscopy, high-resolution

mass spectrometry, and specific enzymatic digestion has provided an unambiguous and

detailed picture of this important human milk oligosaccharide. The data and protocols

presented in this guide serve as a foundational resource for researchers in the fields of
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glycobiology, nutrition, and drug development, enabling further investigation into the biological

functions and potential applications of LSTb.

To cite this document: BenchChem. [Elucidating the Structure of Sialyllacto-N-tetraose b: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1598965#sialyllacto-n-tetraose-b-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b1598965#sialyllacto-n-tetraose-b-structure-elucidation
https://www.benchchem.com/product/b1598965#sialyllacto-n-tetraose-b-structure-elucidation
https://www.benchchem.com/product/b1598965#sialyllacto-n-tetraose-b-structure-elucidation
https://www.benchchem.com/product/b1598965#sialyllacto-n-tetraose-b-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1598965?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

